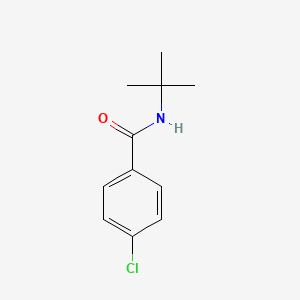

N-(tert-Butyl)-4-chlorobenzamide

Overview

Description

N-(tert-Butyl)-4-chlorobenzamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a white crystalline powder with a distinctive odor, soluble in alcohols and some organic solvents, but only slightly soluble in water . This compound is primarily used as an intermediate in organic synthesis .

Preparation Methods

N-(tert-Butyl)-4-chlorobenzamide can be synthesized through the reaction of tert-butylbenzoyl chloride with 4-chloroaniline . The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-(tert-Butyl)-4-chlorobenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Ultraviolet Absorbers

One notable application of N-(tert-Butyl)-4-chlorobenzamide is in the preparation of ultraviolet (UV) absorbers. A method was developed that utilizes this compound alongside melamine to synthesize an intermediate for UV absorber HEB via a two-step one-pot reaction. This process yields a product with over 99% purity and a high yield exceeding 88%, making it suitable for industrial applications .

Amidation Reactions

this compound has been employed in iridium-catalyzed ortho-C–H bond amidation reactions. In these studies, it was shown that the tert-butyl group enhances the reactivity of benzamides, allowing for efficient amidation with sulfonyl azides. The results indicated that varying the substituents on the nitrogen atom can significantly affect the reaction yields, with this compound yielding products in the range of 83% to 91% .

Materials Science

Controlled Polymerization

The compound has also been investigated for its role in controlled ring-opening polymerization. Research demonstrated that when used as a monomer, it can produce polymers with tailored molecular weights and narrow distributions. This property is crucial for developing stimuli-responsive materials, which have applications in drug delivery systems and smart materials .

Pharmacological Applications

Neuroprotective Agents

Recent studies have highlighted the potential of this compound derivatives as neuroprotective agents. Compounds synthesized from this amide have shown significant anti-inflammatory effects and neuroprotection in models of multiple sclerosis. For instance, derivatives exhibited a reduction in infarct volume in ischemia models, indicating their therapeutic potential .

Antioxidant Properties

Further investigations into polyfunctionalized derivatives of this compound revealed antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential use in neuroprotection against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(tert-Butyl)-4-chlorobenzamide can be compared with other similar compounds, such as:

N-tert-Butyl-4-fluorobenzamide: Similar in structure but with a fluorine atom instead of chlorine.

N-tert-Butyl-4-bromobenzamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

These compounds share similar properties but differ in their reactivity and specific applications due to the different halogen atoms present .

Biological Activity

N-(tert-Butyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a chlorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 215.69 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.

- Receptor Interaction : Studies indicate that this compound interacts with sigma receptors (S1R and S2R), which are implicated in various central nervous system (CNS) disorders. Binding affinity studies have demonstrated selectivity towards these receptors, suggesting potential applications in neuropharmacology .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

This compound has been evaluated for its anticancer activity. A study involving various N-substituted benzamides revealed that compounds similar to this compound induce apoptosis in cancer cells through the inhibition of nuclear factor kappa B (NF-kB) pathways . This suggests that it may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

Preliminary investigations have also suggested that this compound exhibits antimicrobial properties. Its structural components may contribute to the inhibition of bacterial growth, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: Sigma Receptor Binding Affinity

A study focused on the binding affinities of various benzamide derivatives found that this compound displayed significant selectivity for sigma receptors. The Ki values for receptor binding were reported as follows:

| Compound | Ki (nM) S1R | Ki (nM) S2R | Selectivity Index |

|---|---|---|---|

| This compound | 1.2 | 1400 | 1166 |

This data indicates a strong preference for S1R over S2R, which may be beneficial in designing drugs targeting specific CNS disorders .

Case Study 2: Anti-inflammatory Activity in Cell Models

In vitro assays using human cell lines demonstrated that treatment with this compound resulted in a significant decrease in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key mediators of inflammation. The results are summarized below:

| Treatment Concentration (μM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| 10 | 45 | 50 |

| 20 | 70 | 75 |

These findings support the compound's potential application in therapeutic strategies aimed at reducing inflammation.

Properties

IUPAC Name |

N-tert-butyl-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEWMCMXPCWIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343087 | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-40-8 | |

| Record name | 4-Chloro-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.